molecular formula C32H50O5 B2386416 3-O-Acetyl-16 alpha-hydroxytrametenolic acid CAS No. 168293-13-8

3-O-Acetyl-16 alpha-hydroxytrametenolic acid

Cat. No. B2386416
CAS RN: 168293-13-8
M. Wt: 514.747
InChI Key: SRDNLMOBFKJOSD-GXPBEYLPSA-N
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Description

3-O-Acetyl-16 alpha-hydroxytrametenolic acid is a triterpene found in Poria cocos, a type of fungus. It has been identified for its antioxidant and anticancer activities . The molecular formula of this compound is C32H50O5 .


Molecular Structure Analysis

The molecular structure of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is complex. It has a molecular weight of 514.7 g/mol . The exact mass and monoisotopic mass are both 514.36582469 g/mol . The compound’s structure includes multiple rings and functional groups, including acetyl and hydroxy groups .


Chemical Reactions Analysis

While specific chemical reactions involving 3-O-Acetyl-16 alpha-hydroxytrametenolic acid are not detailed in the available resources, it’s known that this compound is a triterpene carboxylic acid. These types of compounds have been found to exhibit inhibitory activities against AAPH-induced lysis of red blood cells .


Physical And Chemical Properties Analysis

3-O-Acetyl-16 alpha-hydroxytrametenolic acid has a molecular weight of 514.7 g/mol . It has a computed XLogP3-AA value of 6.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has a rotatable bond count of 7 .

Scientific Research Applications

Antioxidant Activity

3-O-Acetyl-16 alpha-hydroxytrametenolic acid, a triterpenoid compound found in Poria cocos, has been reported to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-cancer Activity

This compound also exhibits anti-cancer properties . It’s important to note that while these findings are promising, further research is needed to fully understand the mechanisms of action and potential therapeutic applications in cancer treatment.

Anti-inflammatory Activity

3-O-Acetyl-16 alpha-hydroxytrametenolic acid has been found to have anti-inflammatory effects . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit nitric oxide production and iNOS expression in LPS-stimulated Raw264.7 cells . Nitric oxide plays a crucial role in several physiological processes, but excessive production can lead to inflammation and other health issues.

Inhibition of 12-O-tetradecanoylphorbol-13-acetate-induced Inflammation

3-O-Acetyl-16 alpha-hydroxytrametenolic acid, along with other compounds isolated from Poria cocos, has shown strong inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate-induced inflammation in mice . This suggests potential applications in the treatment of inflammatory diseases.

Potential Neuroprotective Effects

While not directly linked to 3-O-Acetyl-16 alpha-hydroxytrametenolic acid, related compounds such as AKBA have shown neuroprotective effects . Given the structural similarities, it’s possible that 3-O-Acetyl-16 alpha-hydroxytrametenolic acid may also have neuroprotective properties, but more research is needed in this area.

Mechanism of Action

Target of Action

The primary target of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.

Mode of Action

3-O-Acetyl-16 alpha-hydroxytrametenolic acid interacts with NOS in LPS-stimulated Raw264.7 cells , a type of macrophage cell line . It inhibits the production of NO and the expression of iNOS , thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the nitric oxide synthase pathway . By inhibiting the production of NO and the expression of iNOS, it disrupts the normal functioning of this pathway, leading to a decrease in inflammation.

Result of Action

The inhibition of NO production and iNOS expression by 3-O-Acetyl-16 alpha-hydroxytrametenolic acid results in anti-inflammatory effects . This can be beneficial in the treatment of conditions characterized by excessive inflammation.

properties

IUPAC Name

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDNLMOBFKJOSD-COLBUHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346618
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168293-13-8
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168293138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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